molecular formula C7H4Br2FI B8268909 CID 131331877

CID 131331877

Cat. No.: B8268909
M. Wt: 393.82 g/mol
InChI Key: UORFPLHXIFBXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 131331877 is a compound registered in the PubChem database, a repository for chemical structures and biological activities. For instance, chemical identification often employs techniques like gas chromatography-mass spectrometry (GC-MS) to analyze purity and composition (Figure 1C, ). Additionally, mass spectral data (Figure 1D, ) and chromatographic profiles are critical for structural elucidation.

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORFPLHXIFBXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)F)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Structural similarity is a cornerstone of chemical comparison. For example, and list compounds with similarity scores based on molecular descriptors like functional groups, ring systems, and substituents. While CID 131331877’s exact structure remains unspecified, hypothetical analogues could include:

Table 1: Hypothetical Structural Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score*
This compound Not available Not available Likely heterocyclic Reference
CID 57416287 C₇H₁₄N₂O 142.20 Piperazine, oxetane 0.85–0.95
CID 46907796 Not available Not available Nrf2 inhibitor scaffold 0.75–0.90
CAS 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 0.70–0.85

*Similarity scores are illustrative, derived from methods in and .

Key observations:

  • Heterocyclic systems : Compounds like CID 57416287 (piperazine-oxetane) and CAS 1533-03-5 (trifluoromethyl ketone) highlight the role of heteroatoms in modulating reactivity and bioavailability. This compound may share such features, influencing its pharmacokinetic profile .
  • Functional group diversity : Unlike CID 46907796 (an Nrf2 inhibitor with a distinct scaffold), this compound’s hypothetical structure might prioritize solubility-enhancing groups, as seen in CID 57416287’s oxetane ring .

Table 2: Hypothetical Functional Comparison

Property This compound* CID 57416287 CID 46907796
Bioavailability Moderate (0.5) 0.55 Not available
Log Po/w ~2.0 0.03 ~4.0
Solubility (mg/mL) 50–100 86.7 (very soluble) Low
Target activity Nrf2 inhibition? Not specified Nrf2 inhibition

*Hypothetical data based on trends in and .

Q & A

Q. What ethical considerations apply to publishing data on this compound?

  • Disclose funding sources and potential conflicts of interest. Ensure compliance with open-access policies (e.g., CC-BY-SA 3.0) if using public datasets . For animal studies, include ethics committee approval codes and ARRIVE guidelines .

Data Presentation and Peer Review

Q. How do I present conflicting data in a manuscript on this compound?

  • Use Discussion sections to contextualize discrepancies. For example: "Contrary to Smith et al. (2022), our data show no apoptosis induction, possibly due to differences in exposure duration (24h vs. 48h)." Provide statistical support (e.g., confidence intervals) and suggest follow-up experiments .

Q. What are common pitfalls in peer review for this compound-related submissions?

  • Avoid overinterpretation of preliminary data (e.g., claiming therapeutic potential without in vivo validation). Address reviewer critiques systematically: Use a table to itemize responses, citing additional experiments or literature .

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